molecular formula C10H10ClNO4S B1344484 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride CAS No. 1017791-37-5

4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Cat. No. B1344484
CAS RN: 1017791-37-5
M. Wt: 275.71 g/mol
InChI Key: ABMZXQIJEDEIAB-UHFFFAOYSA-N
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Description

“4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride” is a chemical compound with the molecular formula C10H11NO2 . It is also known by several synonyms such as “1-(2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone” and “1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one” among others .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been reported in several studies . One common method involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .


Molecular Structure Analysis

The molecular structure of “4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride” includes a benzoxazine ring, which is a heterocyclic compound containing a benzene ring fused to an oxazine ring . The InChI key for this compound is RQPSXXZUVYCRIR-UHFFFAOYSA-N .


Chemical Reactions Analysis

Benzoxazine derivatives have been found to exhibit strong potassium channel-activating effects . They have also been tested for their inhibitory activities on human topoisomerase I .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 177.20 g/mol . It has a XLogP3-AA value of 1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 29.5 Ų .

Scientific Research Applications

Proton Exchange Membranes in Fuel Cells

A novel sulfonic acid-containing benzoxazine monomer was synthesized for use in direct methanol fuel cells. This polymer membrane, derived from the monomer, demonstrated high proton conductivity and low methanol permeability, highlighting its potential as an effective proton exchange membrane. The synthesis process involved Mannich and acidizing reactions, using sodium 4-hydroxybenzenesulfonate, 4,4′-diaminodiphenylmethane, and paraformaldehyde. The membrane's properties, including its mechanical strength and stability, were extensively evaluated, suggesting its suitability for fuel cell applications (Yao et al., 2014).

Antibacterial Activity

Research into 1,4-Benzoxazine analogues revealed their potential as antibacterial agents. These compounds were synthesized through Mannich bases from O-Amino Phenol and Maleic Anhydride, showing good activity against various bacterial strains such as E. coli, Staphylococcus aureus, and others. This study provides a foundation for developing benzoxazine-based antibacterial agents, contributing to the search for new treatments for bacterial infections (Kadian, Maste, & Bhat, 2012).

High-Performance Polymeric Materials

The synthesis and characterization of novel aromatic polyamide-hydrazides containing sulfone-ether linkages, derived from benzoxazine precursors, were explored for their potential in creating high-performance materials. These polymers, synthesized from 4-amino-3-hydroxy benzhydrazide and various benzoyl chlorides, exhibited excellent solubility, mechanical strength, and thermal stability. Their unique properties, including hydrophilicity and thermal cyclodehydration to poly(1,3,4-oxadiazolyl-benzoxazoles), suggest their applicability in advanced material applications such as membranes and high-strength fibers (Mohamed & Fahmy, 2009).

Advanced Synthesis Techniques

Efficient synthesis methods for N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives were developed, showcasing the versatility of benzoxazine chemistry. These methods involved cyclization of 2-aminophenols with 1,2-dibromoethane and subsequent acylation, leading to compounds with potential applications in medicinal chemistry and material science due to their unique structural properties (Fu et al., 2012).

Mechanism of Action

While the exact mechanism of action for “4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride” is not specified, benzoxazine derivatives have been found to inhibit histone deacetylases (HDAC), which plays a pivotal role in their anticancer activity .

properties

IUPAC Name

4-acetyl-2,3-dihydro-1,4-benzoxazine-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4S/c1-7(13)12-4-5-16-10-3-2-8(6-9(10)12)17(11,14)15/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMZXQIJEDEIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC2=C1C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649238
Record name 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017791-37-5
Record name 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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